![molecular formula C19H27NO4 B1327254 Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898751-53-6](/img/structure/B1327254.png)

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions including Michael-Aldol condensation, as seen in the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . This suggests that the synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate could also involve similar condensation reactions, possibly starting from a cyclohexanone derivative and incorporating the morpholinomethylphenyl group through subsequent reactions.

Molecular Structure Analysis

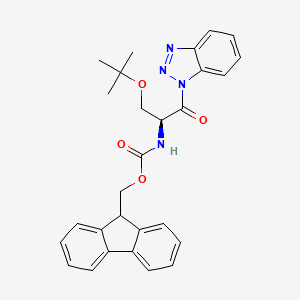

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved to a high degree of precision, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond . This level of detail provides a basis for predicting that Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate could also form specific intramolecular or intermolecular interactions, influencing its crystalline structure and stability.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, but they do describe the reactivity of similar compounds. For example, the presence of functional groups such as ketones and esters in these compounds suggests that they could undergo reactions typical of these functionalities, such as nucleophilic addition or condensation reactions . The morpholinomethyl group in Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate could also participate in or influence various chemical reactions due to its potential as a leaving group or through its electron-donating properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are characterized by techniques like FT-IR, TGA, DTA, and UV-Visible spectroscopy . These compounds exhibit specific thermal properties and absorbance spectra, which can be correlated with their molecular structures. By analogy, Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is likely to have its own distinct set of physical and chemical properties, including melting point, solubility, and spectral characteristics, which could be elucidated using similar analytical techniques.

Applications De Recherche Scientifique

Chemical Synthesis and Stereochemistry

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate and its analogs have been utilized in various chemical synthesis processes. For instance, its derivative, morpholine enamine of 2-methylcyclohexanone, has been used in reactions with ethyl azodicarboxylate and phenyl isocyanate to yield corresponding cyclohexanone products, demonstrating selectivity and stereochemistry in chemical reactions (Colonna et al., 1970).

Synthesis of Medical Compounds

In the medical field, derivatives of ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate have been synthesized for potential use as therapeutic agents. An example is the synthesis of N-(morpholinomethyl) benzamides, which are analogs of moclobemide, an antidepressant drug (Pessoa‐Mahana et al., 2002).

Application in Kinase Inhibitors

Another application of this compound is in the development of kinase inhibitors. Using a Wittig–SNAr (nucleophilic aromatic substitution) approach, derivatives of ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate have been synthesized as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).

Development of Anticancer Agents

Additionally, ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate derivatives have been explored for their potential as anticancer agents. For example, novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates have been synthesized and investigated for their anticancer properties (Facchinetti et al., 2015).

Other Applications in Chemical Reactions

The compound and its analogs have also been used in various other chemical reactions, such as in the synthesis of 3-alkyl-2-hydroxy-2-cyclohexen-1-ones, which are components of coffee aroma (Sato et al., 1974).

Propriétés

IUPAC Name |

ethyl 6-[2-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-2-24-19(22)10-6-5-9-18(21)17-8-4-3-7-16(17)15-20-11-13-23-14-12-20/h3-4,7-8H,2,5-6,9-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEASNWJXLIVYGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643571 |

Source

|

| Record name | Ethyl 6-{2-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate | |

CAS RN |

898751-53-6 |

Source

|

| Record name | Ethyl 2-(4-morpholinylmethyl)-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-{2-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

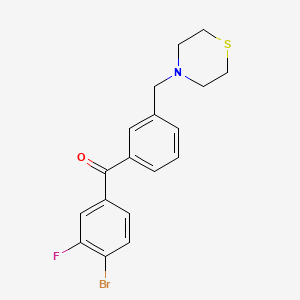

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

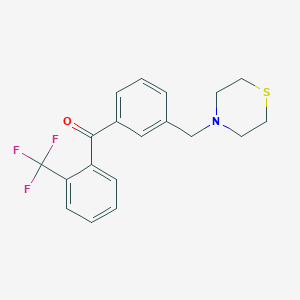

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)